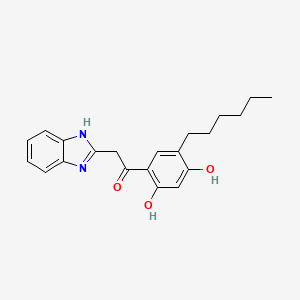

alpha-(1H-Benzimidazole-2-yl)-2',4'-dihydroxy-5'-hexylacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-benzimidazole-2-yl hydrazones are a class of compounds that have been studied for their antiparasitic and antioxidant activity . They have been synthesized with various groups, including hydroxyl and methoxy groups .

Synthesis Analysis

These compounds have been synthesized for the purpose of developing a class of compounds with combined anthelmintic and antioxidant properties . The synthesis involved the creation of new benzimidazolyl-2-hydrazones bearing hydroxyl and methoxy groups .Chemical Reactions Analysis

1H-benzimidazole-2-yl hydrazones have been found to react with various free radicals . They can undergo several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Physical And Chemical Properties Analysis

1H-benzimidazole-2-yl hydrazones show good hydrogen-bonding capacity with 5–7 H-bond acceptors and 2 to 5 H-bond donors, which is beneficial for efficient binding to biological targets .Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Activities

Benzimidazole compounds have been synthesized and evaluated for their antimicrobial potential and cytotoxicity. These compounds exhibit significant in vitro antimicrobial activity against a variety of bacterial and fungal strains. Additionally, certain derivatives have shown non-toxic behavior in cytotoxicity screenings against cancer cell lines, highlighting their potential for safe therapeutic applications (Shankar et al., 2018).

Catalytic and Oxidative Properties

Research into polymer-anchored benzimidazole complexes has revealed their catalytic potentials in various oxidation processes. These complexes have been utilized for the oxidation of styrene, ethyl benzene, and for the oxidative bromination of salicylaldehyde, showcasing the versatility of benzimidazole derivatives in catalytic applications (Maurya et al., 2005).

Drug Discovery and Biological Activities

Benzimidazole scaffolds are key pharmacophores in drug discovery, with various derivatives showing promise as androgen receptor down-regulating agents. This is particularly relevant in the treatment of prostate cancer, where specific benzimidazole derivatives have demonstrated potent antiproliferative and androgen receptor degrading activities (Purushottamachar et al., 2013).

Material Science and Optical Properties

Benzimidazole derivatives have also found applications in material science, particularly in the development of new materials with specific optical and electrical properties. For instance, oligobenzimidazoles have been synthesized and investigated for their electrochemical, electrical, optical, thermal, and rectification properties, demonstrating the potential of benzimidazole compounds in the development of advanced materials (Anand & Muthusamy, 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-2-3-4-5-8-14-11-15(19(25)12-18(14)24)20(26)13-21-22-16-9-6-7-10-17(16)23-21/h6-7,9-12,24-25H,2-5,8,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWRHVFPWMKZCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)

![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2745860.png)

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)

![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)